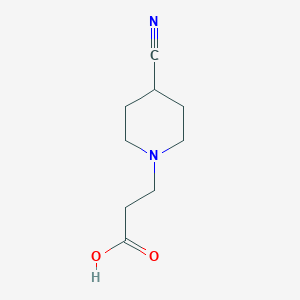
4-Méthyl-5-(2-(1,1,1-trifluoro-2-méthylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine
Vue d'ensemble
Description
This compound, also known by its CAS number 1357476-69-7, is a chemical of interest in various fields . It is also referred to by its English name, 2-ThiazolaMine, 4-Methyl-5- [2- (2,2,2-trifluoro-1,1-diMethylethyl)-4-pyridinyl]- .
Molecular Structure Analysis
The molecular formula of this compound is C13H14F3N3S . This indicates that it contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and sulfur (S) atoms. The exact arrangement of these atoms forms the unique structure of the compound .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 369.3±42.0 °C and a predicted density of 1.297±0.06 g/cm3 . It also has a predicted acidity coefficient (pKa) of 3.67±0.10 .Applications De Recherche Scientifique
Pharmacologie : Développement potentiel d'agents thérapeutiques
En pharmacologie, la structure unique de ce composé, qui comprend un groupe trifluorométhyle, suggère qu'il pourrait être impliqué dans le développement de nouveaux agents thérapeutiques. Son potentiel en tant qu'inhibiteur du CYP1A2 et du CYP2C19 indique qu'il pourrait être utile pour moduler le métabolisme des médicaments qui sont des substrats pour ces enzymes, conduisant potentiellement à de nouveaux traitements pour les maladies où le métabolisme des médicaments est un facteur important.
Biochimie : Études d'inhibition enzymatique
D'un point de vue biochimique, les effets inhibiteurs du composé sur certaines enzymes du cytochrome P450 en font un outil précieux pour l'étude de la cinétique et des mécanismes enzymatiques . Il peut aider à comprendre les voies biochimiques qui impliquent ces enzymes et au développement d'inhibiteurs capables de réguler les processus métaboliques dans l'organisme.
Science des matériaux : Synthèse de composés fluorés
En science des matériaux, le groupe trifluorométhyle présente un intérêt particulier. Les composés contenant ce groupe sont connus pour leur stabilité et leur résistance à la dégradation. Ce composé pourrait être utilisé dans la synthèse de matériaux qui nécessitent ces propriétés, tels que les polymères avancés ou les revêtements résistants à la chaleur et à l'usure chimique .
Génie chimique : Optimisation des procédés
En génie chimique, les caractéristiques de synthèse et de manipulation du composé, telles que sa forme physique solide à température ambiante et ses exigences de stockage, en font un cas d'étude intéressant pour l'optimisation des procédés . La recherche sur la production du composé pourrait conduire à des méthodes plus efficaces de synthèse de composés organofluorés similaires à l'échelle industrielle.
Chimie analytique : Étalon de référence
Ce composé peut servir d'étalon de référence en chimie analytique en raison de sa structure et de sa pureté bien définies. Il peut être utilisé pour calibrer les instruments ou valider les méthodes, en particulier dans les analyses par chromatographie liquide haute performance (HPLC) et spectrométrie de masse (MS), où des mesures précises sont essentielles .
Sciences de l'environnement : Étude des polluants fluorés
Enfin, en sciences de l'environnement, l'étude de composés fluorés comme celui-ci est essentielle. Ils peuvent persister dans l'environnement et s'accumuler dans les organismes, donc la compréhension de leur comportement et de leur dégradation peut éclairer la gestion des polluants fluorés et la conception de composés plus respectueux de l'environnement .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mécanisme D'action
Mode of Action
The exact mode of action of 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine is currently unknown due to the lack of specific information . The interaction of this compound with its targets and the resulting changes would require further investigation.
Analyse Biochimique
Biochemical Properties
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known for its potential to undergo electrophilic and nucleophilic substitutions, making it a versatile participant in biochemical pathways . It interacts with enzymes such as kinases and phosphatases, which are crucial in regulating cellular signaling pathways. Additionally, the pyrimidine ring can form hydrogen bonds with amino acid residues in proteins, facilitating binding interactions that can modulate enzyme activity and protein function.
Cellular Effects
The effects of 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules such as MAP kinases and PI3K, which play pivotal roles in cell proliferation, differentiation, and survival . Furthermore, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic processes and stress responses.
Molecular Mechanism
At the molecular level, 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . For instance, it may inhibit kinases by occupying the ATP-binding site, preventing phosphorylation of target proteins. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over time when exposed to light or extreme temperatures . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression, indicating the importance of monitoring its stability during experiments.
Dosage Effects in Animal Models
The effects of 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects such as enhanced cellular signaling and improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including cellular stress, apoptosis, and organ toxicity. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without causing significant toxicity.
Metabolic Pathways
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity. Additionally, it can influence the levels of key metabolites such as ATP, NADH, and reactive oxygen species, thereby affecting cellular energy balance and redox status.
Transport and Distribution
The transport and distribution of 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments. Binding proteins such as albumin can also influence the compound’s distribution by sequestering it in the bloodstream and modulating its bioavailability.
Subcellular Localization
The subcellular localization of 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences metabolic processes. Additionally, it may be targeted to the endoplasmic reticulum or Golgi apparatus, affecting protein synthesis and trafficking.
Propriétés
IUPAC Name |
4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4S/c1-6-8(20-10(16)18-6)7-4-5-17-9(19-7)11(2,3)12(13,14)15/h4-5H,1-3H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMBPDQSFNGNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)C(C)(C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467751.png)
![3-[8-Chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467752.png)
![Ethyl 2-[(2-fluoro-4-methoxy)benzyl]-3-oxobutylate](/img/structure/B1467753.png)






![6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one](/img/structure/B1467765.png)

![Methyl 1,4,6,7-tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1467771.png)
